![molecular formula C11H13N3O5 B14227321 Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate CAS No. 539856-40-1](/img/structure/B14227321.png)
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13N3O5 This compound is characterized by the presence of a hydrazinylidene group attached to a methoxy-nitrophenyl ring and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene group can be oxidized to form corresponding azides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]butanoate
Uniqueness
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the hydrazinylidene and propanoate ester groups, makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
539856-40-1 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O5/c1-7(11(15)19-3)12-13-9-5-4-8(14(16)17)6-10(9)18-2/h4-6,13H,1-3H3 |
InChI-Schlüssel |
KFGZIAUVOSWIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
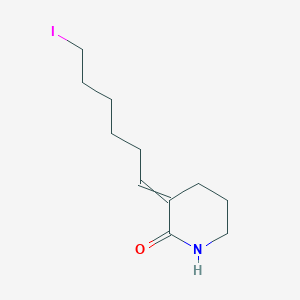
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
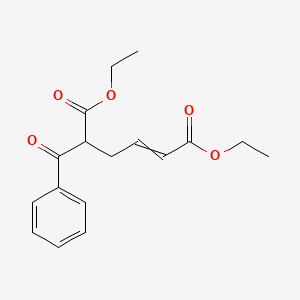
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
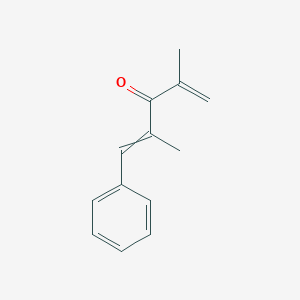
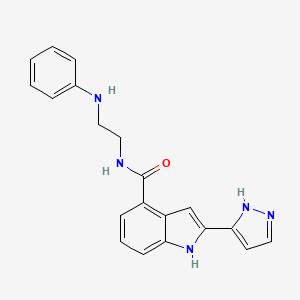
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
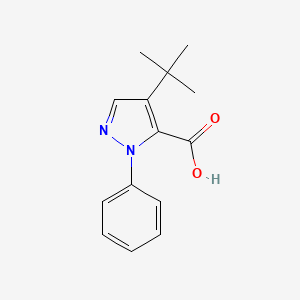
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)

![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
